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molecular formula C9H14N2OS B8368702 3-Amino-4-valerylamino thiophene

3-Amino-4-valerylamino thiophene

Cat. No. B8368702
M. Wt: 198.29 g/mol
InChI Key: VZCVBQCKPGBEOD-UHFFFAOYSA-N
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Patent
US05470867

Procedure details

3.06 g of 3,4-diaminothiophene were mixed with 45 ml of methylene chloride and 9 ml of triethylamine and a solution of 3.6 g of valeroyl chloride in 45 ml of methylene chloride was added at a temperature of 20° C. over one hour. The mixture was stirred for 30 minutes, followed by evaporation to dryness. After separation by chromatography (eluant: methanol/methylene chloride 5/95), 3.2 g of the expected monoamide were obtained which was crystallized from 15 ml of a 50/50 mixture of isopropyl ether and cyclohexane. The crystals were separated, washed with this mixture and dried under reduced pressure at 100° C. to obtain 2.14 g of the expected product melting at 110° C.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([NH2:7])=[CH:5][S:4][CH:3]=1.C(N(CC)CC)C.[C:15](Cl)(=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19]>C(Cl)Cl>[NH2:1][C:2]1[C:6]([NH:7][C:15](=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19])=[CH:5][S:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
NC1=CSC=C1N
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by evaporation to dryness
CUSTOM
Type
CUSTOM
Details
After separation by chromatography (eluant: methanol/methylene chloride 5/95), 3.2 g of the expected monoamide
CUSTOM
Type
CUSTOM
Details
were obtained which
CUSTOM
Type
CUSTOM
Details
was crystallized from 15 ml of a 50/50 mixture of isopropyl ether and cyclohexane
CUSTOM
Type
CUSTOM
Details
The crystals were separated
WASH
Type
WASH
Details
washed with this mixture
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 100° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CSC=C1NC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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